molecular formula C16H20N2O4 B1426712 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate CAS No. 298693-79-5

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate

Cat. No. B1426712
CAS RN: 298693-79-5
M. Wt: 304.34 g/mol
InChI Key: AUVCCKINWBIXOP-ZDUSSCGKSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate (abbreviated as (S)-Methyl 2-((t-Boc)amino)-3-(4-cyanophenyl)propanoate) is an organic compound with a molecular formula of C18H23N3O3. It is an important intermediate in the synthesis of a variety of compounds, particularly those related to pharmaceuticals. This compound is an important starting material for the synthesis of many drugs, such as anti-inflammatory drugs, anticonvulsants, and antidepressants. It is also used in the synthesis of various other compounds, such as dyes, pigments, and catalysts. In

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound has been utilized in the synthesis of various chemical intermediates and derivatives. For example, it is used in the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an important intermediate in the natural product Biotin, involved in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
  • Its derivatives have been explored for their fluorescence properties and molecular structures, contributing to the understanding of chemical bonding and molecular interactions (Memeo et al., 2014).

Chemical Transformations and Reactions

  • The compound has been a key player in various chemical transformations. For instance, it has been involved in reactions with alkyl-, aryl-, and heteroarylamines, leading to the formation of substituted propenoates and aiding in the development of novel synthetic pathways (Baš et al., 2001).
  • It is also used in the synthesis of isotopomers for studies in vibrational spectroscopy, expanding its utility in molecular characterization (Bazewicz et al., 2011).

Contributions to Medicinal Chemistry

  • While not directly related to pharmaceuticals, the compound has facilitated the synthesis of structures with potential applications in medicinal chemistry, such as bioorganometallics based on antibiotic structures (Patra et al., 2012).

Material Science and Polymer Research

  • Its derivatives have been integral in the synthesis and polymerization of novel amino acid-derived acetylene monomers, contributing significantly to material science and polymer research (Gao et al., 2003).

Role in Enantioselective Synthesis

  • It plays a crucial role in the enantioselective synthesis of various compounds, demonstrating its importance in creating specific molecular configurations for research and industrial applications (Martelli et al., 2011).

properties

IUPAC Name

methyl (2S)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(20)18-13(14(19)21-4)9-11-5-7-12(10-17)8-6-11/h5-8,13H,9H2,1-4H3,(H,18,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVCCKINWBIXOP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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